molecular formula C8H12N2O2S B2511269 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole CAS No. 69243-00-1

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole

Cat. No.: B2511269
CAS No.: 69243-00-1
M. Wt: 200.26
InChI Key: PFAXRBFQAAGNBE-UHFFFAOYSA-N
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Description

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole typically involves the reaction of 2-amino-4-methylthiazole with an acetoxyethylating agent. One common method is the reaction of 2-amino-4-methylthiazole with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the acetoxyethyl group but shares the thiazole core structure.

    5-(2-Hydroxyethyl)-2-amino-4-methylthiazole: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.

    5-(2-Methoxyethyl)-2-amino-4-methylthiazole: Contains a methoxyethyl group instead of an acetoxyethyl group.

Uniqueness

5-(2-Acetoxyethyl)-2-amino-4-methylthiazole is unique due to the presence of the acetoxyethyl group, which can impart different chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAXRBFQAAGNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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